molecular formula C22H26N4O3S3 B2548637 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1098642-70-6

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Numéro de catalogue: B2548637
Numéro CAS: 1098642-70-6
Poids moléculaire: 490.66
Clé InChI: HZSULDFHXQYHTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and pharmacological research. It is built on a benzothiazol-2-yl(piperazin-1-yl)methanone scaffold, which has been identified as a promising new anti-mycobacterial chemotype with demonstrated activity against Mycobacterium tuberculosis H37Rv strain . The core structure integrates a piperazine ring, known for its prevalence in pharmacologically active molecules, linked via a methanone group to a pyrrolidine ring bearing a thiophene sulfonyl group. This thiophene sulfonyl moiety is a significant functional group found in compounds investigated for targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The presence of the 4-ethyl substituent on the benzothiazole ring is a strategic modification aimed at optimizing lipophilicity and electronic properties, which can profoundly influence the compound's binding affinity to biological targets and its overall pharmacokinetic profile. Researchers can leverage this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, particularly in the fields of infectious disease and inflammation. Its complex structure offers a versatile platform for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-2-16-6-3-8-18-20(16)23-22(31-18)25-13-11-24(12-14-25)21(27)17-7-4-10-26(17)32(28,29)19-9-5-15-30-19/h3,5-6,8-9,15,17H,2,4,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSULDFHXQYHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes a piperazine ring, a pyrrolidine ring, and a thiazole moiety, suggesting a diverse range of pharmacological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

The unique combination of functional groups in this compound suggests multiple mechanisms of action. The thiazole and sulfonamide groups could enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Key Structural Components

  • Piperazine Ring : Commonly associated with neuroactive properties.
  • Thiazole Moiety : Known for antimicrobial and anticancer activities.
  • Pyrrolidine Ring : Often linked to analgesic and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains. The presence of the thiazole moiety in this compound suggests potential antimicrobial efficacy, particularly against resistant strains like Mycobacterium tuberculosis through inhibition of essential biosynthetic pathways.

Anticancer Effects

Several studies have demonstrated that compounds containing piperazine and pyrrolidine frameworks possess anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective dose-response relationships .

Case Studies

  • Anticancer Activity : A study evaluated a series of thiazolidinone derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against breast cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
  • Antimicrobial Efficacy : Another investigation focused on the inhibition of DprE1, an enzyme crucial for the cell wall synthesis in Mycobacterium tuberculosis. Compounds with similar structural features to our target compound exhibited potent inhibitory effects, suggesting that our compound may share this mechanism .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone:

Compound NameKey FeaturesBiological Activity
1-(4-Ethylphenyl)-piperazineContains piperazine; lacks thiazoleAntidepressant effects
2-Thienyl-pyrrolidineContains thiophene; simpler structureAnticancer properties
Benzothiazole derivativesThiazole core; varied substituentsAntimicrobial activity

This comparison highlights the unique structural aspects of the target compound that may enhance its biological efficacy compared to simpler analogs.

Research Findings and Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activities based on structural characteristics. These models suggest that the compound has potential applications across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized against related derivatives, as highlighted in synthesis and evaluation studies. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Variations Synthesis Yield Biological Activity Notes (if available) Reference
Target Compound Benzo[d]thiazole-4-ethyl, thiophen-2-ylsulfonyl-pyrrolidin-2-ylmethanone N/A Not explicitly reported in provided evidence -
MK47 (RTC536) Thiophen-2-yl, trifluoromethylphenyl-piperazin-1-yl-ethanone 82% Evaluated for CNS receptor binding affinity
MK41 (RTC20) Thiophen-2-yl, trifluoromethylphenyl-piperazin-1-yl-butanone 35% Tested for serotonin receptor modulation
MK70 (RTC23) Thiophen-2-yl, nitrophenyl-piperazin-1-yl-butanone 35% Reduced activity due to nitro group steric effects
Tetrazole-thiol derivatives (7a–x) Phenylsulfonyl piperazine linked to tetrazole-thiol 60–85% Antiproliferative activity in vitro (IC₅₀: 2–10 µM)

Key Findings :

Core Modifications: The target compound’s benzo[d]thiazole moiety distinguishes it from analogs like MK47 and MK41, which use simpler aryl groups (e.g., trifluoromethylphenyl). The thiophen-2-ylsulfonyl group in the target compound may confer metabolic stability compared to non-sulfonylated thiophene derivatives (e.g., MK47), as sulfonyl groups often reduce oxidative degradation .

Synthetic Accessibility :

  • Yields for analogs vary significantly (35–85%), with sulfonamide-containing compounds (e.g., tetrazole-thiol derivatives) generally achieving higher yields due to optimized coupling protocols . The target compound’s complex architecture likely requires multi-step synthesis, though specific data are unavailable in the provided evidence.

Biological Implications: MK47 and MK41 demonstrated moderate activity in serotonin receptor assays, suggesting that the target compound’s piperazine-pyrrolidinone linkage could similarly modulate CNS targets . The nitrophenyl group in MK70 reduced activity, highlighting the importance of electron-donating substituents (e.g., ethyl in the target compound) for optimal interactions .

Notes

  • Substituent effects (e.g., electron-withdrawing vs. donating groups) on piperazine-based compounds are critical for tuning activity, as demonstrated in MK70 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.